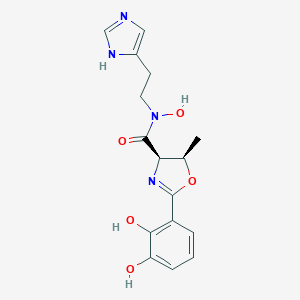
Acinetobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acinetobactin is a complex organic compound that belongs to the class of oxazolecarboxamides. This compound features a unique structure with multiple functional groups, including an oxazole ring, a dihydroxyphenyl group, and an imidazole ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acinetobactin typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole ring, followed by the introduction of the dihydroxyphenyl group and the imidazole ring. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Acinetobactin can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the oxazole ring may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Acinetobactin is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biomolecules.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry
In industry, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Acinetobactin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolecarboxamides and derivatives with different substituents on the oxazole ring or other functional groups. Examples include:
- 4-Oxazolecarboxamide derivatives with different alkyl or aryl groups.
- Compounds with variations in the dihydroxyphenyl group or imidazole ring.
Uniqueness
The uniqueness of Acinetobactin lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIGDCVHNNXFS-NOZJJQNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160472-93-5 |
Source


|
| Record name | Acinetobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
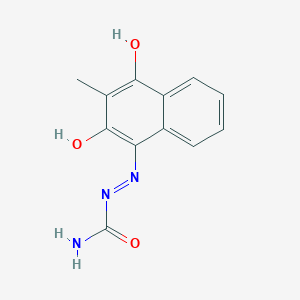
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
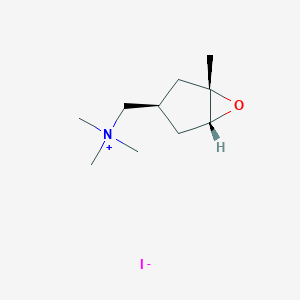
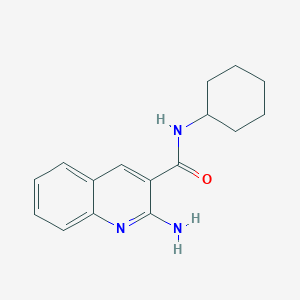
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
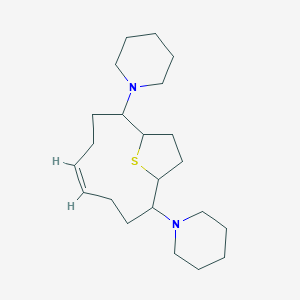
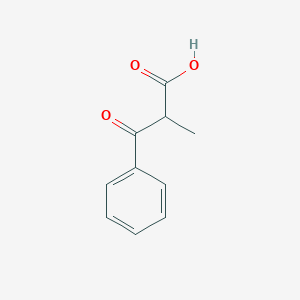
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
